

Introduction: The Role and Characterization of a Key Synthetic Intermediate

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Compound of Interest

Compound Name:	2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-methyl-1H-indole
CAS No.:	905966-48-5
Cat. No.:	B1371324

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1-methyl-1H-indole-2-boronic acid neopentyl ester is a crucial building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors. As a derivative of indole, a privileged scaffold in medicinal chemistry, this compound serves as a versatile coupling partner in Suzuki-Miyaura reactions, enabling the construction of complex molecular architectures.[1] The neopentyl ester group confers enhanced stability and solubility compared to the corresponding boronic acid, facilitating easier handling, purification, and more reproducible reaction outcomes.[2]

Accurate and comprehensive characterization of this intermediate is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides a detailed exploration of the spectroscopic data for 1-methyl-1H-indole-2-boronic acid neopentyl ester, offering researchers and drug development professionals a thorough reference for its synthesis and analysis. We will delve into the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), interpreting the resulting data to build a complete structural profile of the molecule.

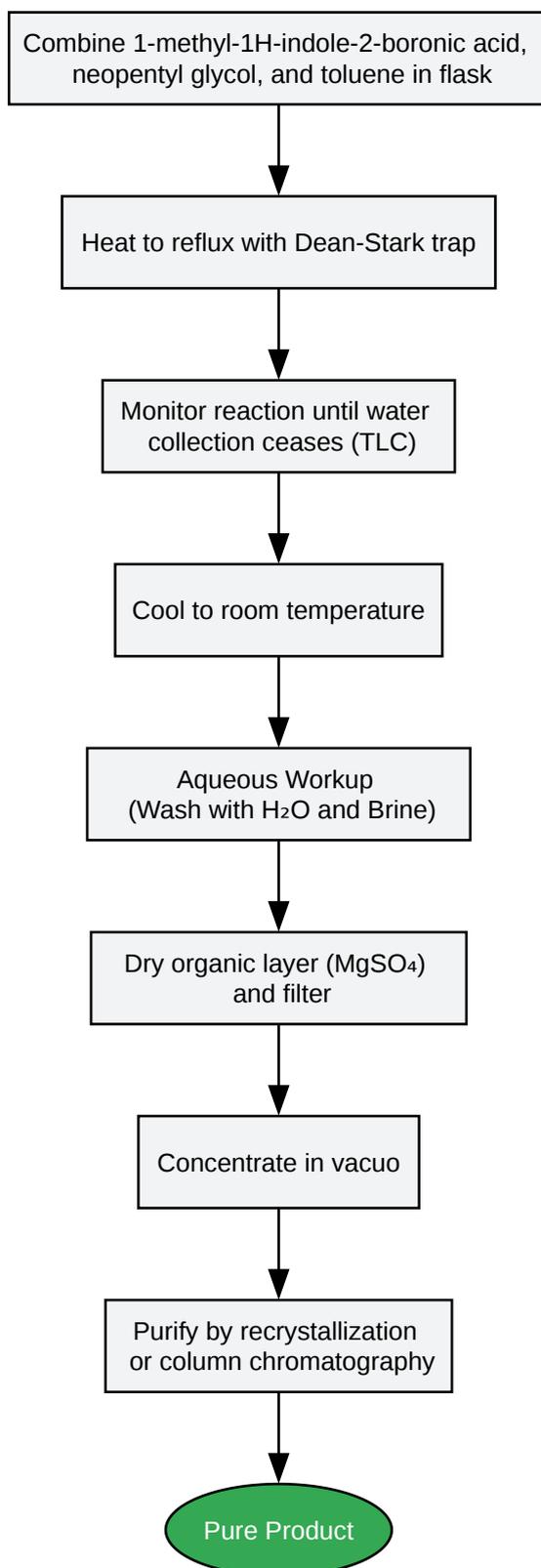
Caption: Molecular structure of the target compound.

Synthesis and Purification: A Validated Protocol

The synthesis of boronic esters from their corresponding acids is a well-established and robust transformation. The protocol described here leverages the reaction between 1-methyl-1H-indole-2-boronic acid and neopentyl glycol, using a Dean-Stark apparatus to drive the equilibrium towards the ester product by removing water. This method is widely applicable and ensures high conversion.[2]

Experimental Protocol: Synthesis

- **Reagent Setup:** To a round-bottomed flask equipped with a magnetic stir bar, add 1-methyl-1H-indole-2-boronic acid (1.0 equiv), neopentyl glycol (1.1 equiv), and toluene (sufficient to suspend the reagents, approx. 0.2 M).
- **Azeotropic Dehydration:** Fit the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (oil bath temperature ~140 °C).
- **Reaction Monitoring:** Continue heating at reflux until no more water is observed collecting in the Dean-Stark trap (typically 1.5-3 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting boronic acid.
- **Workup:** Allow the reaction mixture to cool to room temperature. Wash the organic solution sequentially with deionized water and brine. This step is crucial for removing any unreacted neopentyl glycol and other water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent in vacuo to yield the crude product.
- **Purification:** The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to afford the pure 1-methyl-1H-indole-2-boronic acid neopentyl ester.



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Caption: Workflow for the synthesis of the title compound.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Underlying Principles & Experimental Causality

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it; nearby electronegative atoms or aromatic rings can cause a "deshielding" effect, shifting the resonance to a higher frequency (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing valuable connectivity data.

Protocol for Data Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified ester in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single residual proton peak at δ 7.26 ppm, which serves as a convenient internal reference.^[3]
- **Instrument Setup:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.^[3]
- **Data Acquisition:** Record the spectrum at room temperature, typically acquiring 16-32 scans to ensure a good signal-to-noise ratio.

Data Interpretation and Analysis

The ¹H NMR spectrum of 1-methyl-1H-indole-2-boronic acid neopentyl ester is expected to show distinct signals corresponding to the indole core, the N-methyl group, and the neopentyl ester moiety.

Proton Assignment	Expected δ (ppm)	Multiplicity	Integration	J (Hz)	Rationale for Chemical Shift
Indole H-7	~7.70	d	1H	~8.0	Deshielded by proximity to the heterocyclic ring and anisotropic effects.
Indole H-4	~7.55	d	1H	~8.4	Deshielded by the aromatic ring current.
Indole H-5, H-6	~7.15-7.30	m	2H	-	Complex multiplet in the typical aromatic region.
Indole H-3	~6.80	s	1H	-	Shielded relative to other aromatic protons, characteristic of the indole 3-position.
N-CH ₃	~3.85	s	3H	-	Singlet in a region typical for N-methyl groups on heteroaromatic rings.

O-CH ₂	~3.80	s	4H	-	Singlet due to the symmetry of the neopentyl group; deshielded by adjacent oxygen atoms.
C-(CH ₃) ₂	~1.05	s	6H	-	Classic singlet for the two equivalent methyl groups of the neopentyl moiety, in the aliphatic region.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Underlying Principles & Experimental Causality

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is highly sensitive to its electronic environment. Proton-decoupled ¹³C NMR is the standard experiment, where each carbon signal appears as a singlet, simplifying the spectrum.

Protocol for Data Acquisition

- **Sample Preparation:** Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of the ¹³C isotope.

- Instrument Setup: Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ^1H instrument).[3]
- Data Acquisition: A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

Data Interpretation and Analysis

The ^{13}C NMR spectrum will confirm the presence of all 15 carbon atoms in the molecule, with characteristic shifts for the indole, N-methyl, and neopentyl ester carbons.

Carbon Assignment	Expected δ (ppm)	Rationale for Chemical Shift
Indole C-7a	~139.0	Quaternary carbon at the indole ring fusion.
Indole C-3a	~129.5	Quaternary carbon at the indole ring fusion.
Indole C-5	~122.5	Aromatic CH carbon.
Indole C-6	~121.0	Aromatic CH carbon.
Indole C-4	~120.0	Aromatic CH carbon.
Indole C-7	~110.0	Aromatic CH carbon, shifted upfield due to the influence of the nitrogen atom.
Indole C-3	~105.0	Characteristic upfield shift for the C-3 of an N-substituted indole.
Indole C-2	Not observed or very broad	The carbon directly attached to the boron atom is often broadened due to quadrupolar relaxation of the boron nucleus and may not be observed.
O-CH ₂	~72.5	Aliphatic carbon deshielded by the attached oxygen atom.[2]
C-(CH ₃) ₂	~32.0	Quaternary aliphatic carbon of the neopentyl group.[2]
N-CH ₃	~31.5	Aliphatic carbon of the N-methyl group.
C-(CH ₃) ₂	~22.0	Equivalent methyl carbons of the neopentyl group.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Underlying Principles & Experimental Causality

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of specific chemical bonds and functional groups, making it an excellent tool for qualitative functional group analysis. The B-O bond in boronate esters gives rise to a particularly strong and characteristic absorption.[4]

Protocol for Data Acquisition

- **Sample Preparation:** The spectrum can be acquired from a thin film of the compound on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory with a small amount of the solid sample.
- **Data Acquisition:** Record the spectrum over the range of 4000-600 cm^{-1} .

Data Interpretation and Analysis

Key peaks in the IR spectrum will confirm the presence of the aromatic indole system and the boronate ester functional group.

Frequency (cm^{-1})	Vibration Type	Functional Group
~3050	C-H Stretch	Aromatic (Indole)
~2960, 2870	C-H Stretch	Aliphatic (N-CH ₃ , Neopentyl)[2]
~1470, 1550	C=C Stretch	Aromatic Ring (Indole)
~1340-1380	B-O Stretch	Boronate Ester (Strong, diagnostic peak)[2][4]
~1320	C-N Stretch	Indole Ring

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Underlying Principles & Experimental Causality

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is a definitive piece of evidence for its identity. The fragmentation pattern, caused by the breakdown of the molecular ion, offers additional structural clues. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common soft ionization techniques that typically yield the protonated molecular ion $[M+H]^+$.

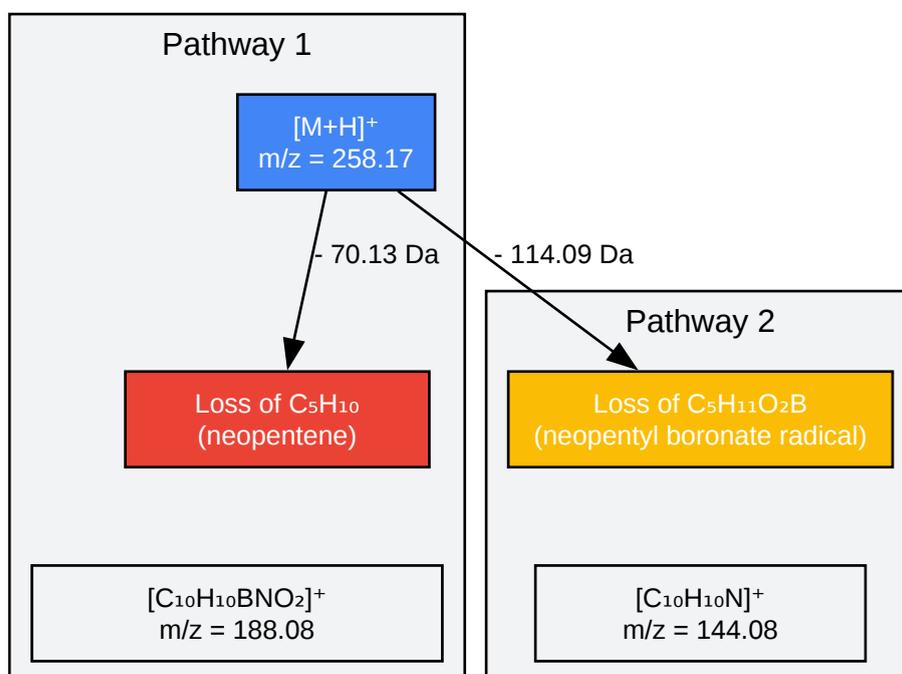
Protocol for Data Acquisition

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Data Acquisition:** Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and confirm the elemental composition.

Data Interpretation and Analysis

- **Molecular Formula:** $C_{15}H_{20}BNO_2$
- **Exact Mass:** 257.1587
- **Expected $[M+H]^+$:** 258.1665

The primary observation will be the protonated molecular ion. The fragmentation pattern can provide further structural validation. A likely fragmentation involves the loss of the neopentyl group or parts of the boronate ester moiety.



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Caption: Plausible fragmentation pathways in ESI-MS.

Conclusion

The comprehensive analysis of 1-methyl-1H-indole-2-boronic acid neopentyl ester using a combination of 1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry provides an unambiguous confirmation of its structure. The characteristic signals, including the diagnostic B-O stretch in the IR spectrum, the specific pattern of aromatic and aliphatic protons in the 1H NMR, and the correct molecular weight determined by MS, form a self-validating dataset. This guide serves as a foundational reference for researchers, ensuring the quality control and correct identification of this vital synthetic intermediate, thereby enabling greater confidence and reproducibility in synthetic chemistry and drug development endeavors.

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